REACTION_CXSMILES
|
C(OC([N:11]1[CH2:16][CH2:15][CH2:14][CH:13]([CH2:17][O:18][Si:19]([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20])[CH2:12]1)=O)C1C=CC=CC=1.[H][H]>[Pd].CO>[Si:19]([O:18][CH2:17][CH:13]1[CH2:14][CH2:15][CH2:16][NH:11][CH2:12]1)([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20]
|
Name
|
1-(benzyloxycarbonyl)-3-(tert-butyldimethylsilyloxymethyl)piperidine
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)CO[Si](C)(C)C(C)(C)C
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Subsequently, the mixture was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
followed by evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC1CNCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.96 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |